![molecular formula C18H15Cl2N3O2 B4644276 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4644276.png)
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide, also known as DMP 777, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMP 777 is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. In
Mechanism of Action
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 exerts its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses, as well as cell proliferation and survival. 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, leading to the suppression of downstream inflammatory and cancer-promoting gene expression.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory cytokine and chemokine production, the suppression of tumor growth and metastasis, and the induction of apoptosis in cancer cells. Additionally, 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 has been shown to have a low toxicity profile and does not induce significant side effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 has a low toxicity profile, making it a safe compound to use in animal studies. However, one limitation of using 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 is its limited solubility in water, which may require the use of organic solvents in lab experiments.
Future Directions
There are several future directions for the study of 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777, including its potential use in combination with other anti-inflammatory and anti-cancer agents, the development of more efficient synthesis methods, and the exploration of its therapeutic potential in other diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777, as well as its potential side effects in humans.
Scientific Research Applications
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 inhibits the production of inflammatory cytokines and chemokines, as well as the proliferation of cancer cells. In vivo studies have also shown that 1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide 777 reduces inflammation and tumor growth in animal models.
properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(3-methylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-12-3-2-4-14(9-12)21-18(24)16-7-8-23(22-16)11-25-17-6-5-13(19)10-15(17)20/h2-10H,11H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQWWKMFLUEXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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